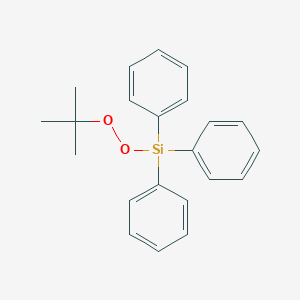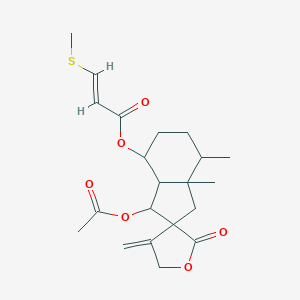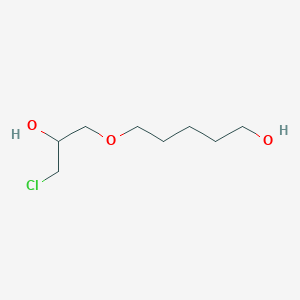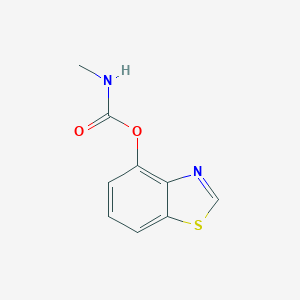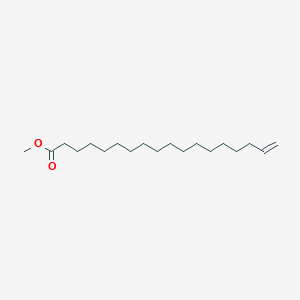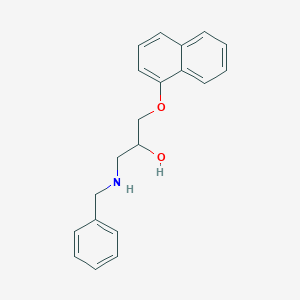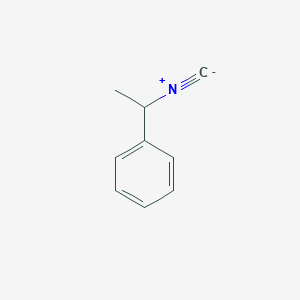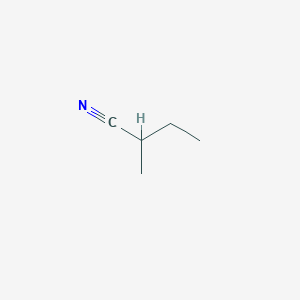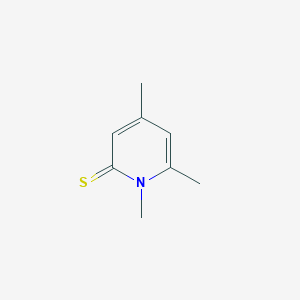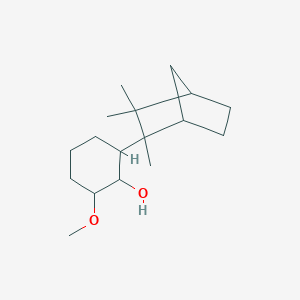
Santalidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Santalidol is a natural product that is found in sandalwood oil. It is a sesquiterpene alcohol that has been studied extensively for its potential medicinal properties. Santalidol has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of santalidol is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, which contribute to inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, santalidol has been found to inhibit the growth of bacteria by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Santalidol has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which contributes to inflammation. It has also been found to inhibit the production of reactive oxygen species, which can damage cells and contribute to disease. Additionally, santalidol has been found to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using santalidol in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, santalidol is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using santalidol in lab experiments is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of future directions for research on santalidol. One area of research could be to explore its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to explore its potential as a treatment for cancer. Finally, future research could focus on developing new synthesis methods for santalidol that are more efficient and environmentally friendly.
Métodos De Síntesis
Santalidol can be synthesized from α-santalol, which is found in sandalwood oil. The synthesis involves the oxidation of α-santalol with selenium dioxide in the presence of a catalyst. The resulting product is then treated with sodium borohydride to yield santalidol.
Aplicaciones Científicas De Investigación
Santalidol has been extensively studied for its potential medicinal properties. It has been found to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. It has also been found to have anti-tumor properties, which make it a potential treatment for cancer. Additionally, santalidol has been found to have anti-bacterial properties, which make it a potential treatment for bacterial infections.
Propiedades
Número CAS |
17735-99-8 |
|---|---|
Nombre del producto |
Santalidol |
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-methoxy-6-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(2)11-8-9-12(10-11)17(16,3)13-6-5-7-14(19-4)15(13)18/h11-15,18H,5-10H2,1-4H3 |
Clave InChI |
RGGISOXPWGFYBO-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
SMILES canónico |
CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |
Otros números CAS |
17735-99-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



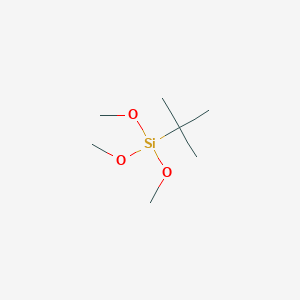
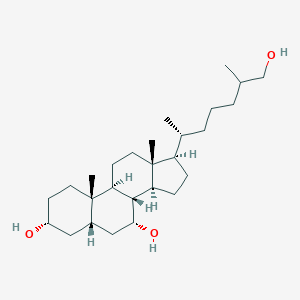
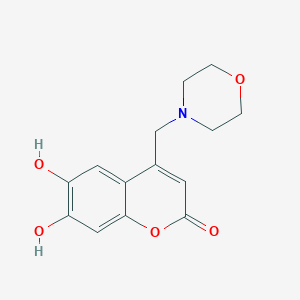
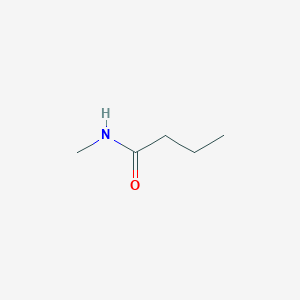
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
